Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-b]pyridine scaffold, which can then be further functionalized to produce this compound.
Chemical Reactions Analysis
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer activity, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .
Comparison with Similar Compounds
Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
6-Chlorothiazolo[4,5-b]pyridine-2-thiol: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
Thiazolo[5,4-b]pyridine derivatives: These compounds have been studied for their potent PI3K inhibitory activity and have shown promise in anticancer research.
Properties
Molecular Formula |
C8H5ClN2O2S |
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Molecular Weight |
228.66 g/mol |
IUPAC Name |
methyl 6-chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2S/c1-13-8(12)7-11-6-5(14-7)2-4(9)3-10-6/h2-3H,1H3 |
InChI Key |
AIUFLRSCBKKMPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=C(C=N2)Cl |
Origin of Product |
United States |
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